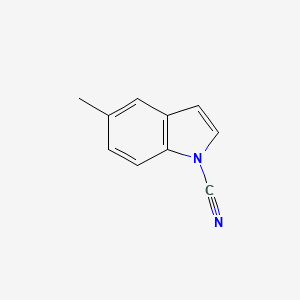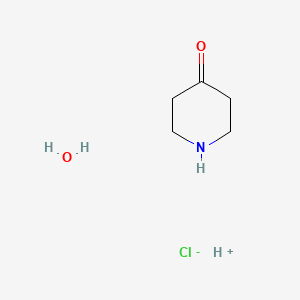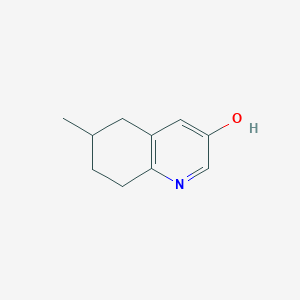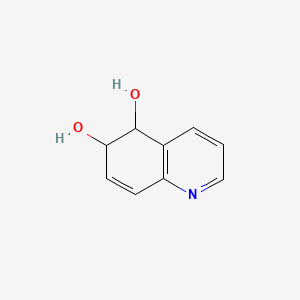
3-(Chloromethyl)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)pyrazine-2-carbonitrile is an organic compound with the molecular formula C6H4ClN3. It is a derivative of pyrazine, characterized by the presence of a chloromethyl group at the third position and a carbonitrile group at the second position of the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)pyrazine-2-carbonitrile typically involves the chloromethylation of pyrazine-2-carbonitrile. One common method includes the reaction of pyrazine-2-carbonitrile with formaldehyde and hydrochloric acid under controlled conditions . The reaction proceeds through the formation of an intermediate, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
3-(Chloromethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under appropriate conditions.
Major Products Formed
科学的研究の応用
3-(Chloromethyl)pyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
作用機序
The mechanism of action of 3-(Chloromethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
類似化合物との比較
Similar Compounds
Pyrazine-2-carbonitrile: Lacks the chloromethyl group and has different reactivity and applications.
3-Chloropyrazine-2-carboxamide: Contains a carboxamide group instead of a carbonitrile group, leading to different chemical properties and uses.
Uniqueness
3-(Chloromethyl)pyrazine-2-carbonitrile is unique due to the presence of both chloromethyl and carbonitrile groups, which confer distinct reactivity and versatility in synthetic applications . This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
特性
分子式 |
C6H4ClN3 |
|---|---|
分子量 |
153.57 g/mol |
IUPAC名 |
3-(chloromethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3H2 |
InChIキー |
BSCSHGRVOARGQF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=N1)CCl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11920517.png)

![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920539.png)

![3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile](/img/structure/B11920542.png)



![O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine](/img/structure/B11920562.png)
![(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11920571.png)
![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)
